3-Oxa-7-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of both oxygen and nitrogen within its structure. Its molecular formula is CHNO, with a molecular weight of 127.19 g/mol. The compound features a unique bicyclic framework that contributes to its distinct chemical properties and biological activities. The compound is also known for its potential interactions with various biological targets, particularly in the context of neurological studies .
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Alkyl halides | Presence of a base (e.g., sodium hydride) |
3-Oxa-7-azabicyclo[3.3.1]nonane exhibits significant biological activity, particularly in its interactions with AMPA receptors, which are crucial for synaptic transmission in the central nervous system. It has been suggested that this compound binds to AMPA receptors at distinct sites compared to other known positive allosteric modulators, potentially influencing various neurological processes . Additionally, compounds with a similar bicyclic structure have shown promise in anticancer, anti-inflammatory, and antimalarial activities .
The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane can be achieved through various methods:
This method involves the use of aromatic ketones, paraformaldehyde, and dimethylamine to construct the bicyclic structure efficiently.
While specific industrial methods are not extensively documented, principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity and utilizing continuous flow reactors to enhance production efficiency .
The applications of 3-Oxa-7-azabicyclo[3.3.1]nonane span various fields:
Studies indicate that 3-Oxa-7-azabicyclo[3.3.1]nonane may interact with multiple biochemical pathways, particularly those involving neurotransmission and cellular signaling. Its role in modulating AMPA receptor activity suggests potential applications in treating neurological disorders . Further research is needed to elucidate its full pharmacological profile and mechanisms of action.
Several compounds share structural similarities with 3-Oxa-7-azabicyclo[3.3.1]nonane, each offering unique properties:
| Compound Name | Key Features |
|---|---|
| 3-Azabicyclo[3.3.1]nonane | Lacks oxygen; different reactivity profile |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Contains sulfur; alters chemical behavior significantly |
| 3-Oxa-7-azabicyclo[4.4.0]decane | Different bicyclic framework; varied biological activity |
The uniqueness of 3-Oxa-7-azabicyclo[3.3.1]nonane lies in its combination of oxygen and nitrogen within a bicyclic structure, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
The three-dimensional structure of 3-Oxa-7-azabicyclo[3.3.1]nonane has been comprehensively characterized through multiple analytical techniques. The compound features a unique bicyclic framework with molecular formula C₇H₁₃NO and molecular weight of 127.18 g/mol [1]. The structural identity is defined by its IUPAC name and confirmed through spectroscopic analysis showing characteristic molecular descriptors [1].
The bicyclo[3.3.1]nonane core consists of a nine-membered ring system where two six-membered rings are fused together, sharing a common bridge carbon [2]. The heteroatom substitution creates distinctive structural features: an oxygen atom occupies position 3 forming an ether linkage (3-oxa), while a nitrogen atom is positioned at carbon 7 (7-aza) [2]. This heterocyclic arrangement fundamentally alters the electronic properties and conformational behavior compared to the parent bicyclo[3.3.1]nonane hydrocarbon.
Advanced spectroscopic techniques have revealed critical structural parameters. Nuclear magnetic resonance studies demonstrate characteristic chemical shifts for the bridgehead carbons and heteroatom-adjacent positions [1]. The compound exhibits specific collision cross sections ranging from 118.3 to 144.9 Ų depending on the ionization mode, indicating a relatively compact three-dimensional structure [1].
The conformational landscape of 3-Oxa-7-azabicyclo[3.3.1]nonane is dominated by two primary conformational states: the chair-chair and boat-chair arrangements. Extensive research on related azabicyclo[3.3.1]nonane derivatives has established fundamental conformational principles that apply to the oxa-aza system [3].
The chair-chair conformation represents the thermodynamically favored state for most bicyclo[3.3.1]nonane derivatives. In this arrangement, both six-membered rings adopt chair conformations, minimizing steric interactions while maximizing orbital overlap [4]. Nuclear magnetic resonance analysis of 3-azabicyclo[3.3.1]nonane derivatives confirms that the chair-chair conformation predominates in solution, with substituents preferentially adopting equatorial orientations [4].
The boat-chair conformational state becomes accessible under specific substitution patterns or when steric constraints favor this geometry. Research indicates that the presence of a 7-endo substituent can destabilize the chair-chair arrangement and promote adoption of the boat-chair form [4]. For the 3-oxa-7-azabicyclo[3.3.1]nonane system, the nitrogen lone pair at position 7 creates electronic repulsion with the adjacent methylene groups, potentially influencing conformational preferences [4].
Computational studies have quantified the energy differences between these conformational states. Single-point calculations at the MP4/6-31G level for related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed an energy difference of only 1.497 kcal/mol between major conformational forms [5], indicating rapid interconversion at ambient temperatures.
Single crystal X-ray diffraction analysis provides definitive structural information for 3-oxa-7-azabicyclo[3.3.1]nonane derivatives. Crystallographic studies of analogous compounds, including 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, have established fundamental geometric parameters for this ring system [6].
The crystallographic data reveals specific bond lengths and angles characteristic of the heterobicyclic framework. The carbon-oxygen ether linkage exhibits typical bond lengths around 1.45-1.47 Å, while the carbon-nitrogen bonds show lengths of approximately 1.47-1.49 Å [7]. The bicyclic system demonstrates rigidity with well-defined ring puckering parameters.
Detailed structural analysis shows that the bicyclo[3.3.1]nonane ring system adopts a half-chair/twist-boat conformation in the solid state [8]. The puckering parameters have been determined as QT = 0.529 Å, θ = 53.0°, φ = 160.1° for one ring and QT = 0.889 Å, θ = 89.21°, φ = 289.11° for the second ring [8]. These parameters confirm the conformational flexibility inherent in the bicyclic system.
Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns involving the nitrogen atom and potential secondary interactions through the oxygen heteroatom contribute to crystal stability [8]. Hirshfeld surface analysis quantifies these interactions, showing that hydrogen-hydrogen contacts (52.5%), nitrogen-hydrogen interactions (19.2%), and carbon-hydrogen contacts (18.8%) dominate the crystal packing [8].
The stereochemical complexity of 3-oxa-7-azabicyclo[3.3.1]nonane arises from multiple sources including bridgehead stereochemistry, conformational isomerism, and potential substituent stereochemistry. The bicyclic framework creates inherent chirality when appropriately substituted, leading to enantiomeric and diastereomeric relationships [10].
The compound can exist as geometric isomers depending on substitution patterns, with syn and anti relationships possible at various positions [10]. Stereochemical assignments require careful analysis of spectroscopic data, particularly nuclear Overhauser effect correlations that define spatial relationships between protons [7].
Substituent effects dramatically influence stereochemical preferences. The (1R,5S,9R) stereochemical configuration has been characterized for related benzyl-substituted derivatives, demonstrating how additional stereocenters create multiple diastereomeric possibilities [7]. The stereochemical configuration critically influences biological activity and synthetic pathways.
Conformational isomerism represents an additional layer of stereochemical complexity. The interconversion between chair-chair and boat-chair conformations creates dynamic stereochemical relationships that affect molecular recognition and chemical reactivity [4]. The time scale of conformational exchange relative to molecular interactions determines whether conformational isomers behave as distinct entities or rapidly equilibrating mixtures.
Substituent effects profoundly influence the conformational behavior of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives. The nature, size, and electronic properties of substituents determine conformational preferences and interconversion barriers [11].
Electron-withdrawing substituents at the nitrogen position stabilize conformations that minimize electron density overlap, favoring extended conformations [11]. Conversely, electron-donating groups promote conformations that maximize orbital overlap and stabilize the bicyclic framework [12]. The presence of fluorine atoms, as demonstrated in 9,9-difluoro derivatives, introduces significant electronegativity effects and steric constraints that favor specific conformational arrangements [12].
Steric effects dominate when bulky substituents are present. Large substituents at the 7-position strongly favor boat-chair conformations that minimize steric interactions [4]. The methyl group orientation in boat-chair conformers typically adopts an exocyclic arrangement to reduce steric strain [3].
Computational modeling confirms these substituent effects through geometric optimization calculations. Fluorine atoms at specific positions adopt cis-diaxial configurations to minimize steric strain, as demonstrated in 7,7-difluoro derivatives [12]. These studies provide quantitative energy differences between conformational states as a function of substitution pattern.
Advanced computational methods have provided detailed insights into the geometric optimization and conformational preferences of 3-oxa-7-azabicyclo[3.3.1]nonane. Density functional theory calculations using various basis sets have established accurate geometric parameters and relative energies of different conformational states [5].
Geometric optimization studies reveal that the bicyclo[3.3.1]nonane framework imposes significant conformational constraints. Full geometry optimization at the Hartree-Fock level using 6-31G basis sets provides reliable structural parameters that correlate well with experimental X-ray data [13]. Higher-level calculations including electron correlation effects through Møller-Plesset perturbation theory improve accuracy for energetic comparisons [5].
Molecular mechanics calculations complement quantum mechanical approaches by enabling rapid conformational searching and energy evaluation. Force field parameters specifically optimized for bicyclic systems accurately reproduce experimental geometries and conformational preferences [11]. These calculations are particularly valuable for studying substituent effects and predicting properties of novel derivatives.
The computational models successfully predict conformational preferences observed experimentally. Chair-chair conformations consistently emerge as energy minima, with boat-chair forms representing higher-energy states accessible through thermal fluctuations [5]. The calculated energy differences of 1-2 kcal/mol between conformational states align with experimental observations of rapid conformational exchange.
Strain energy analysis through computational methods quantifies the energetic costs associated with the bicyclic framework . The bridging carbon creates significant angle strain that influences chemical reactivity and conformational behavior. Understanding these strain effects is crucial for rational design of derivatives with desired properties.